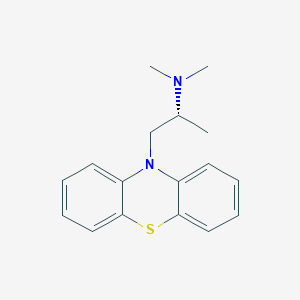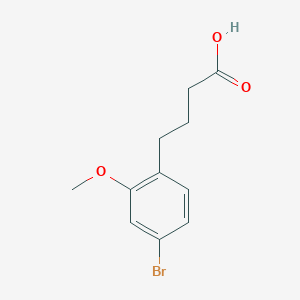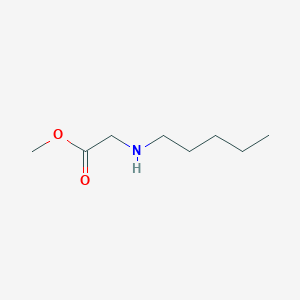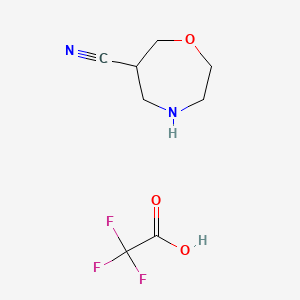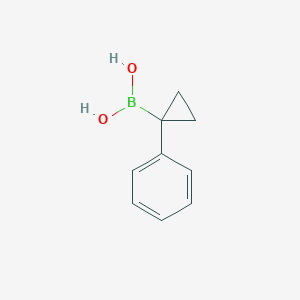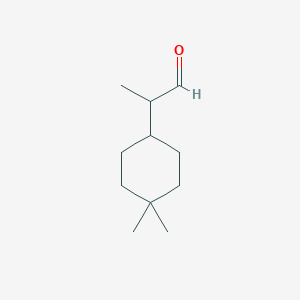
2-(4,4-Dimethylcyclohexyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a colorless liquid that is used in various chemical applications due to its unique structure and reactivity. The compound is characterized by a cyclohexane ring with two methyl groups at the 4-position and a propanal group attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)propanal typically involves the alkylation of cyclohexanone followed by a series of reduction and oxidation steps. One common method includes:
Alkylation: Cyclohexanone is alkylated with isobutylene in the presence of a strong acid catalyst to form 4,4-dimethylcyclohexanone.
Reduction: The 4,4-dimethylcyclohexanone is then reduced using a reducing agent such as sodium borohydride to form 4,4-dimethylcyclohexanol.
Oxidation: Finally, the 4,4-dimethylcyclohexanol is oxidized using an oxidizing agent like PCC (Pyridinium chlorochromate) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4,4-Dimethylcyclohexyl)propanoic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propanal involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-(4,4-Dimethylcyclohexyl)propanal.
4,4-Dimethylcyclohexanone: An intermediate in the synthesis process.
2-(4,4-Dimethylcyclohexyl)propanol: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the cyclohexane ring with two methyl groups and an aldehyde group makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
BJUHJBZTZQFXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1CCC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



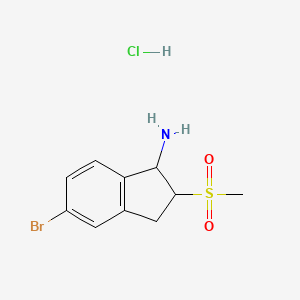
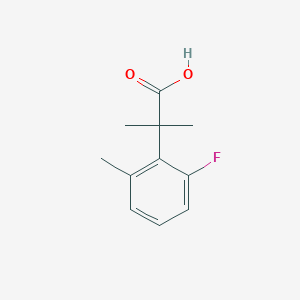
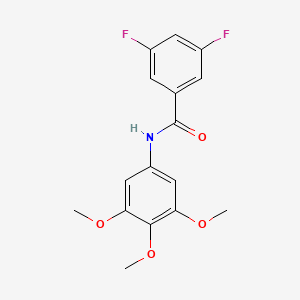
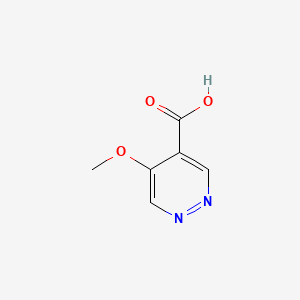
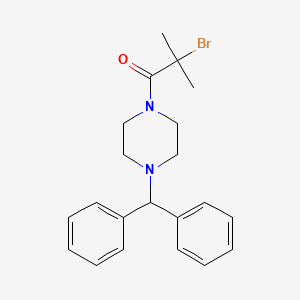
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)
